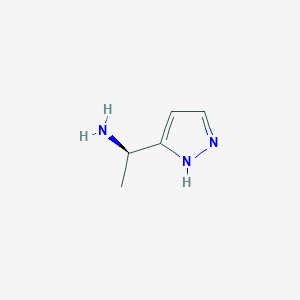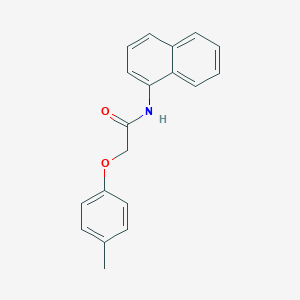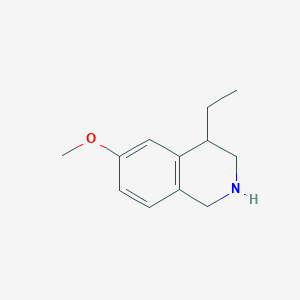
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . Its IUPAC name is (3,4,5,6-tetrahydro-2-pyridinylamino)acetic acid .
Molecular Structure Analysis
The InChI code for “N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is 1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h3,8-9H,1-2,4-5H2,(H,10,11) . This indicates the presence of a pyridinylamino group attached to an acetic acid moiety .Physical And Chemical Properties Analysis
“N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine” is a solid at room temperature .Applications De Recherche Scientifique
Application in Cancer Research
Scientific Field
Oncology
Summary of Application
This compound is investigated for its potential as an anti-cancer agent. Derivatives of N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine have shown promising results in inhibiting the proliferation of various cancer cell lines.
Methods of Application
Chemical modifications of the compound produce derivatives that are tested against cancer cell lines such as HeLa, A549, HepG2, and MCF-7 using assays like the MTT assay to evaluate antiproliferative activity.
Results
The derivatives exhibit a range of IC50 values, indicating varying degrees of effectiveness in inhibiting cancer cell growth. Some derivatives have shown significant antiproliferative activity, suggesting the potential for further development as cancer therapeutics .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,3,4,5-tetrahydropyridin-6-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)5-9-6-3-1-2-4-8-6/h1-5H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZPVJZUCUMSGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5,6-Tetrahydro-2-pyridinyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)










![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

